N-1,3-benzodioxol-5-yl-4-(4-chlorophenoxy)butanamide
Overview
Description
The compound seems to contain a 1,3-benzodioxol-5-yl moiety . Compounds containing a 1,3-benzodioxole moiety were reported to possess various biological activities such as sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and others .
Synthesis Analysis
In a related synthesis, the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave a tetrahydro-2H-pyran-4-carbonitrile derivative, which was reduced with lithium tetrahydroaluminate to obtain a methanamine derivative . This methanamine derivative then reacted with aryloxymethyloxiranes to produce corresponding propan-2-ols . The reaction of the same amine with chloroacetyl chloride afforded a 2-chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of the compound would likely contain a benzodioxole ring system, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions and reagents used. For instance, in a related compound, the methanamine derivative reacted with aryloxymethyloxiranes to produce corresponding propan-2-ols . It also reacted with chloroacetyl chloride to afford a 2-chloroacetamide derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, a related compound, N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine, is a solid .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on synthesizing more derivatives of this compound and evaluating their biological activities. These derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-12-3-6-14(7-4-12)21-9-1-2-17(20)19-13-5-8-15-16(10-13)23-11-22-15/h3-8,10H,1-2,9,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOLBZPAJJWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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